magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide
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Overview
Description
Epsilon-Caprolactam N-magnesium iodide is a chemical compound that plays a significant role in the field of polymer chemistry. It is primarily used as an initiator in the anionic ring-opening polymerization of epsilon-caprolactam, which is a key process in the production of polyamides such as Nylon-6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide involves the reaction of epsilon-caprolactam with magnesium iodide. This reaction typically occurs in the presence of an activator such as N-acetyl-epsilon-caprolactam. The reaction conditions usually involve temperatures ranging from 140°C to 200°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Epsilon-Caprolactam N-magnesium iodide primarily undergoes anionic ring-opening polymerization reactions. This compound acts as an initiator, facilitating the polymerization of epsilon-caprolactam into polyamide chains .
Common Reagents and Conditions
The common reagents used in these reactions include epsilon-caprolactam, magnesium iodide, and activators such as N-acetyl-epsilon-caprolactam. The reaction conditions typically involve elevated temperatures (140°C to 200°C) and controlled environments to ensure efficient polymerization .
Major Products
This polymer is characterized by its high thermal stability and mechanical strength .
Scientific Research Applications
Epsilon-Caprolactam N-magnesium iodide has several scientific research applications, including:
Polymer Chemistry: It is widely used as an initiator in the anionic ring-opening polymerization of epsilon-caprolactam, leading to the production of polyamides such as Nylon-6.
Material Science: The compound is used in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.
Industrial Applications: Epsilon-Caprolactam N-magnesium iodide is employed in the large-scale production of polyamides, which are used in various industries, including textiles, automotive, and packaging.
Mechanism of Action
The mechanism of action of magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide involves the initiation of the anionic ring-opening polymerization of epsilon-caprolactam. The magnesium iodide component coordinates with the imide carbonyl groups of the activator, increasing their reactivity and stability. This coordination facilitates the nucleophilic attack of the lactam anion on the carbonyl group in the monomer, leading to the formation of polyamide chains .
Comparison with Similar Compounds
Similar Compounds
Magnesium di(epsilon-caprolactamate): Another initiator used in the anionic ring-opening polymerization of epsilon-caprolactam.
Epsilon-Caprolactam magnesium bromide: Similar to magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide but uses magnesium bromide instead of magnesium iodide.
Uniqueness
Epsilon-Caprolactam N-magnesium iodide is unique due to its higher reactivity and stability compared to other similar compounds. The presence of magnesium iodide enhances the coordination with imide carbonyl groups, leading to more efficient polymerization and higher thermal stability of the resulting polyamides .
Properties
CAS No. |
101678-60-8 |
---|---|
Molecular Formula |
C6H10IMgNO |
Molecular Weight |
263.361 |
IUPAC Name |
magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide |
InChI |
InChI=1S/C6H11NO.HI.Mg/c8-6-4-2-1-3-5-7-6;;/h1-5H2,(H,7,8);1H;/q;;+2/p-2 |
InChI Key |
QEHVITAXWNQKRI-UHFFFAOYSA-L |
SMILES |
C1CCC(=NCC1)[O-].[Mg+2].[I-] |
Origin of Product |
United States |
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